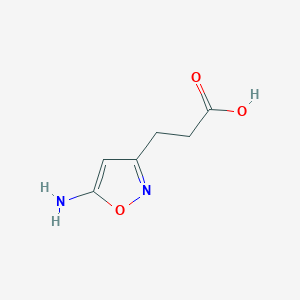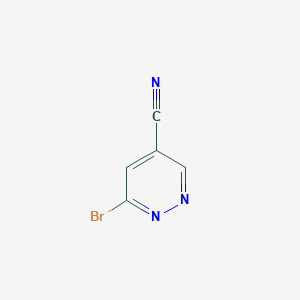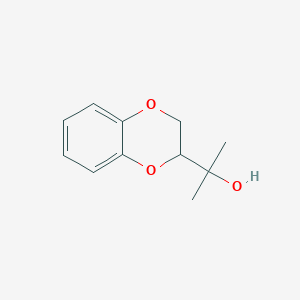
(3-methyl-1-benzofuran-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methyl-1-benzofuran-7-yl)methanol, also known as 3-MBF, is an aromatic alcohol compound that is widely used in scientific research. It is a versatile compound with a range of applications in chemistry, biochemistry, and pharmacology. 3-MBF is a relatively new compound, having only been discovered in the last decade. It has been found to have a wide range of biochemical and physiological effects, as well as several advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
(3-methyl-1-benzofuran-7-yl)methanol has a range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the synthesis of various compounds such as amines, alcohols, and phenols. This compound has also been used in the development of new drugs, and it has been found to have potential applications in the treatment of certain cancers.
Wirkmechanismus
The mechanism of action of (3-methyl-1-benzofuran-7-yl)methanol is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, this compound has been found to interact with certain receptors in the body, which can lead to the modulation of certain physiological processes. For example, this compound has been found to have an effect on the activity of the serotonin receptor, which can lead to the modulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(3-methyl-1-benzofuran-7-yl)methanol has several advantages and limitations for lab experiments. One advantage of this compound is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, this compound is a relatively stable compound, which makes it suitable for long-term storage. However, this compound is also a relatively toxic compound, and it should be handled with caution in the laboratory.
Zukünftige Richtungen
There are several potential future directions for (3-methyl-1-benzofuran-7-yl)methanol. One potential direction is the development of new drugs and therapies based on this compound. Additionally, this compound could be used to study the effects of enzyme inhibition on various biochemical processes, as well as to study the interaction of this compound with various receptors in the body. Furthermore, this compound could be used to develop new compounds with a range of applications in chemistry, biochemistry, and pharmacology.
Synthesemethoden
(3-methyl-1-benzofuran-7-yl)methanol is synthesized from 1-benzofuran-7-ylmethanol using a two-step reaction. The first step involves the reaction of 1-benzofuran-7-ylmethanol with aqueous sodium hydroxide. This reaction results in the formation of the sodium salt of 1-benzofuran-7-ylmethanol. The second step involves the reaction of the sodium salt with acetic anhydride in the presence of a base. This reaction results in the formation of this compound.
Eigenschaften
IUPAC Name |
(3-methyl-1-benzofuran-7-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZTUYXDUIGXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![4-bromo-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6618173.png)
![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)





![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)
![{2-methyl-3H-imidazo[4,5-b]pyridin-7-yl}methanamine](/img/structure/B6618249.png)



